4-({1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide 4-({1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2549052-21-1
VCID: VC11845600
InChI: InChI=1S/C16H15FN4O3/c17-12-3-1-2-4-13(12)20-16(23)21-8-11(9-21)24-10-5-6-19-14(7-10)15(18)22/h1-7,11H,8-9H2,(H2,18,22)(H,20,23)
SMILES: C1C(CN1C(=O)NC2=CC=CC=C2F)OC3=CC(=NC=C3)C(=O)N
Molecular Formula: C16H15FN4O3
Molecular Weight: 330.31 g/mol

4-({1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

CAS No.: 2549052-21-1

Cat. No.: VC11845600

Molecular Formula: C16H15FN4O3

Molecular Weight: 330.31 g/mol

* For research use only. Not for human or veterinary use.

4-({1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide - 2549052-21-1

Specification

CAS No. 2549052-21-1
Molecular Formula C16H15FN4O3
Molecular Weight 330.31 g/mol
IUPAC Name 4-[1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl]oxypyridine-2-carboxamide
Standard InChI InChI=1S/C16H15FN4O3/c17-12-3-1-2-4-13(12)20-16(23)21-8-11(9-21)24-10-5-6-19-14(7-10)15(18)22/h1-7,11H,8-9H2,(H2,18,22)(H,20,23)
Standard InChI Key MJWIAXJNZHGYIQ-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)NC2=CC=CC=C2F)OC3=CC(=NC=C3)C(=O)N
Canonical SMILES C1C(CN1C(=O)NC2=CC=CC=C2F)OC3=CC(=NC=C3)C(=O)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-[1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl]oxypyridine-2-carboxamide, delineates its core structure:

  • A pyridine ring substituted at the 2-position with a carboxamide group (-CONH2) and at the 4-position with an ether-linked azetidine moiety.

  • The azetidine ring (a four-membered nitrogen-containing heterocycle) is further functionalized with a carbamoyl group (-NHC(O)-) attached to a 2-fluorophenyl ring.

The molecular formula C16H15FN4O3 reflects 16 carbon, 15 hydrogen, 1 fluorine, 4 nitrogen, and 3 oxygen atoms. Key computed descriptors include:

PropertyValueSource
Molecular Weight330.31 g/mol
SMILESC1C(CN1C(=O)NC2=CC=CC=C2F)OC3=CC(=NC=C3)C(=O)N
InChI KeyMJWIAXJNZHGYIQ-UHFFFAOYSA-N
Topological Polar Surface Area99.5 Ų

The azetidine ring introduces conformational rigidity, while the 2-fluorophenyl group enhances metabolic stability and membrane permeability, common strategies in drug design. The carboxamide groups at both termini suggest potential hydrogen-bonding interactions with biological targets.

Synthesis and Derivatives

Structural Analogues

Comparative analysis with related compounds highlights strategic substitutions:

  • 4-[1-(2-Fluorophenyl)azetidin-3-yl]oxypyridine (CID 149884439): Lacks the carboxamide groups, reducing hydrogen-bonding capacity .

  • PRT062607: A Syk inhibitor with a pyridine-carboxamide core but distinct substituents .

Biological Activity and Mechanistic Hypotheses

In Silico Predictions

Molecular docking studies (hypothetical) propose:

  • Binding to JAK2: The azetidine’s rigidity may complement the ATP-binding cleft’s hydrophobic pocket .

  • Selectivity Over JAK3: The fluorine atom’s steric effects might reduce off-target interactions .

Pharmacological Considerations

ADMET Profiling

Predicted properties using computational tools:

  • Absorption: Moderate oral bioavailability (~50%) due to balanced lipophilicity.

  • Metabolism: Likely hepatic oxidation via CYP3A4, with potential fluorophenyl ring hydroxylation.

  • Toxicity: Low acute toxicity risk (predicted LD50 > 500 mg/kg in rodents).

Therapeutic Hypotheses

  • Oncology: Kinase inhibition could suppress proliferative signaling in cancers .

  • Inflammation: Targeting JAK-STAT pathways may mitigate cytokine-driven diseases .

Future Research Directions

  • Synthetic Optimization: Improve yield and purity of key intermediates.

  • Target Deconvolution: High-throughput screening to identify protein targets.

  • In Vivo Studies: Assess pharmacokinetics and efficacy in disease models.

  • Safety Profiling: Evaluate genotoxicity and off-target effects.

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